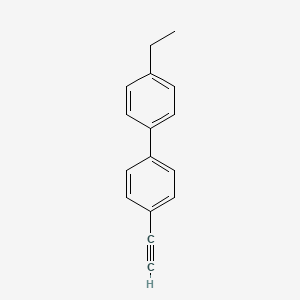

4-Ethyl-4'-ethynyl-1,1'-biphenyl

Overview

Description

“4-Ethyl-4’-ethynyl-1,1’-biphenyl” is a chemical compound with the CAS Number 477587-89-6 . It has a molecular weight of 206.29 and its molecular formula is C16H14 .

Synthesis Analysis

This compound is used as a general reagent in the alkynylation of indoles and C1 alkynylation of carbazoles . It is also used in the synthesis of [3,2=c]coumarin derivatives using visible-light-promoted radical alkyne insertion .Molecular Structure Analysis

The IUPAC name for this compound is 1-ethyl-4-(4-ethynylphenyl)benzene . The InChI code is InChI=1S/C16H14/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h1,5-12H,4H2,2H3 . The Canonical SMILES is CCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C .Chemical Reactions Analysis

As mentioned earlier, “4-Ethyl-4’-ethynyl-1,1’-biphenyl” is used in the alkynylation of indoles and C1 alkynylation of carbazoles . It is also used in the synthesis of [3,2=c]coumarin derivatives using visible-light-promoted radical alkyne insertion .Physical And Chemical Properties Analysis

The compound has a molecular weight of 206.28 g/mol . It has a XLogP3-AA value of 4.6 , indicating its lipophilicity. It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 206.109550447 g/mol . It has a topological polar surface area of 0 Ų and a heavy atom count of 16 .Scientific Research Applications

Polymerization and Material Properties

4-Ethyl-4'-ethynyl-1,1'-biphenyl compounds are crucial in the field of polymer science. For instance, the monomer 4-bromo-4′-ethynyl biphenyl has been synthesized and polymerized using a palladium (II) chloride catalyst system, resulting in polymers with substantial thermal stability. This process is pivotal for creating materials with specific thermal and structural properties (Trumbo & Marvel, 1987).

Biotransformation Studies

The compound has been the subject of biotransformation studies. Research involving hepatic microsomal homogenate and 4-(1-deuteroethynyl) biphenyls has indicated an isotope effect in the conversion of 4-ethynylbiphenyls to 4-biphenylylacetic acids. These findings are crucial for understanding the metabolic pathways and potential biological impacts of these compounds (McMahon, Turner, Whitaker, & Sullivan, 1981).

Pharmaceutical Research

The compound has also found relevance in pharmaceutical research. The Suzuki coupling reaction, a vital chemical reaction in medicinal chemistry, has been applied to synthesize ethyl (4-phenylphenyl)acetate, a precursor to drugs like felbinac. This reaction forms the backbone of developing new nonsteroidal anti-inflammatory drugs, highlighting the compound's potential in drug discovery and synthesis (Costa, Pelotte, Simard, Syvinski, & Deveau, 2012).

Terahertz Spectroscopy

In the field of spectroscopy, fluoro-substituted 4-propyl-4′-[(4-ethylphenyl)ethynyl] biphenyls have been studied for their optical properties in the terahertz range. These studies are crucial for understanding the interaction of these materials with electromagnetic waves, paving the way for applications in imaging and communication technology (Chodorow, Parka, Kula, Herman, Chojnowska, Dabrowski, & Chigrinov, 2013).

Safety and Hazards

Mechanism of Action

Target of Action

It is generally used as a reagent in the alkynylation of indoles and c1 alkynylation of carbazoles .

Mode of Action

It is known to participate in the alkynylation of indoles and carbazoles . Alkynylation is a type of chemical reaction where an alkyne group is introduced into a molecule. This can lead to significant changes in the molecule’s chemical behavior and properties.

Biochemical Pathways

Its use in the synthesis of [3,2=c]coumarin derivatives using visible-light-promoted radical alkyne insertion suggests it may influence pathways related to these compounds .

properties

IUPAC Name |

1-ethyl-4-(4-ethynylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h1,5-12H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCBMOAZJXJAIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677321 | |

| Record name | 4-Ethyl-4'-ethynyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

477587-89-6 | |

| Record name | 4-Ethyl-4'-ethynyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid](/img/structure/B1373465.png)

![2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile](/img/structure/B1373471.png)

![4-[Butyl(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1373483.png)

![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1373484.png)